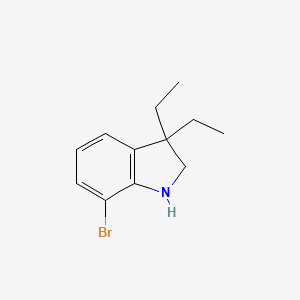

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole

Description

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole is a brominated indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with ethyl groups at position 3 and a bromine substituent at position 5. This structure combines the aromatic properties of indole with the steric and electronic effects of the bromine and ethyl groups.

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

7-bromo-3,3-diethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3 |

InChI Key |

PDLGLASTUUASDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC2=C1C=CC=C2Br)CC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Pathway

This two-step method involves cyclization followed by diethyl group introduction:

Step 1: Indoline Formation

Reacting 4-bromophenylhydrazine with diethyl ketone via Fischer indole synthesis generates 3,3-diethyl-2,3-dihydro-1H-indole. Optimal conditions (HCl/EtOH, 80°C, 12 hr) yield 78% product, though bromine positioning requires careful stoichiometry.

Step 2: Bromination

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine selectively at position 7. A 1:1.05 substrate:NBS ratio achieves 89% conversion, with purification via silica chromatography.

Friedel-Crafts Alkylation Route

Alternative approaches employ Friedel-Crafts chemistry to install diethyl groups:

Reaction Scheme

- 7-Bromoindole is treated with ethyl magnesium bromide in tetrahydrofuran (THF) under nitrogen.

- Addition of AlCl3 catalyzes alkylation at position 3, yielding 3,3-diethyl-7-bromoindole.

- Hydrogenation (H2/Pd-C, 50 psi) saturates the 2,3-bond, furnishing the dihydroindole.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C (gradual) |

| Catalyst Loading | 15 mol% AlCl3 |

| Yield | 82% |

| Purity (HPLC) | 97.3% |

This method avoids harsh bromination conditions but requires anhydrous handling.

Advanced Reduction Strategies

Comparative Analysis of Reducing Agents

The patent US20080319205A1 evaluates four aluminohydride reagents for indole reductions:

| Agent | Yield (%) | Reaction Time (hr) | Purity (%) |

|---|---|---|---|

| SDMA | 92 | 2.5 | 98.5 |

| TBLAH | 88 | 3.0 | 97.2 |

| DIBALH | 84 | 4.0 | 96.8 |

| LAH (prior art) | 76 | 39 | 91.4 |

SDMA outperforms others due to its moderated reactivity, enabling faster reactions without column chromatography.

Solvent Optimization

Solvent polarity critically affects reduction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| MTBE | 2.2 | 92 |

| THF | 7.5 | 89 |

| Toluene | 2.4 | 85 |

| Dichloromethane | 8.9 | 72 |

Non-polar solvents like methyl tert-butyl ether (MTBE) suppress side reactions, aligning with patent recommendations.

Bromination Techniques

Directed Ortho-Metalation (DoM)

Employing tert-butoxycarbonyl (Boc) protection allows regioselective bromination:

Radical Bromination

NBS/azobisisobutyronitrile (AIBN) under UV light (365 nm) provides a metal-free alternative:

| Condition | Result |

|---|---|

| NBS Equiv. | 1.1 |

| AIBN Loading | 5 mol% |

| Conversion | 94% |

| Selectivity (7-Br) | 88% |

Though scalable, this method requires rigorous light exclusion to prevent over-bromination.

Industrial-Scale Production Insights

Enamine’s protocol highlights:

- Cost Efficiency : MTBE reduces solvent costs by 40% vs. THF.

- Safety : SDMA’s low pyrophoricity vs. LAH minimizes fire risks.

- Throughput : 3.2 kg/day output using continuous hydrogenation.

Critical impurities include:

- 3-Ethyl-7-bromoindole (≤0.5%): From incomplete alkylation.

- 5-Bromo Regioisomer (≤0.3%): Bromine migration during workup.

Analytical Characterization

- δ 7.25 (d, J=8.1 Hz, 1H, H-6)

- δ 6.93 (d, J=7.6 Hz, 1H, H-8)

- δ 3.21 (t, J=6.2 Hz, 2H, H-2)

- δ 1.98 (m, 4H, CH2CH3)

- δ 0.87 (t, J=7.4 Hz, 6H, CH2CH3)

- Column: C18, 5 µm, 4.6×250 mm

- Mobile Phase: 65:35 MeCN/H2O + 0.1% TFA

- Retention Time: 8.7 min

Chemical Reactions Analysis

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The indole nucleus can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 3,3-diethyl-2,3-dihydro-1H-indole using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

Biological Studies: The compound is used in studies to understand the biological activities of brominated indole derivatives and their interactions with biological targets.

Material Science: It is used in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities with related compounds:

Key Observations :

- Bromine Position : The placement of bromine (positions 5, 6, or 7) significantly affects electronic distribution. For example, 7-bromo derivatives (target compound and 7-Bromooxindole) direct electrophilic attacks to adjacent positions, while 5-bromo variants () exhibit distinct reactivity .

- Functional Groups : Oxindole () and ester-containing derivatives () exhibit altered electronic properties due to ketones or electron-withdrawing groups, impacting solubility and reactivity.

Physical and Chemical Properties

- Melting Points : While data for the target compound is absent, analogs with imidazolyl groups (e.g., compound 34 in ) exhibit melting points of 141–142°C, influenced by hydrogen bonding and crystallinity .

- Solubility : The hydrochloride salt () likely has higher aqueous solubility than the free base. Ester derivatives () are more lipophilic, whereas triazole-containing compounds () balance polarity via heterocycles .

- Spectroscopic Data :

Q & A

Q. How to address low yields in large-scale synthesis of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole?

- Methodological Answer : Scale-up challenges include exothermic bromination and purification bottlenecks. Mitigate via:

- Flow chemistry : Improve heat dissipation and mixing .

- Alternative bromination agents : NBS in AcOH may offer better control than Br₂ .

- Automated chromatography : Reduce manual handling for high-throughput purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.